ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate
Description
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a synthetic piperazine derivative featuring a 4-methoxyindole-2-carbonyl group linked via a β-alanyl spacer to the piperazine core. The compound’s structure includes:
- Piperazine backbone: A six-membered ring with two nitrogen atoms, substituted at the 1-position by an ethyl carboxylate group.
- β-alanyl linker: A three-carbon chain (NH-CH₂-CH₂-CO-) connecting the piperazine to the indole moiety.
- 4-Methoxyindole-2-carbonyl group: A bicyclic aromatic system with a methoxy substituent at the 4-position, which enhances electron density and may influence receptor binding or metabolic stability .
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[3-[(4-methoxy-1H-indole-2-carbonyl)amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-3-29-20(27)24-11-9-23(10-12-24)18(25)7-8-21-19(26)16-13-14-15(22-16)5-4-6-17(14)28-2/h4-6,13,22H,3,7-12H2,1-2H3,(H,21,26) |
InChI Key |
NOCPOVLDZQSVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Indole Ring Formation
The 4-methoxyindole scaffold is synthesized via the Fischer indole synthesis , utilizing 4-methoxyphenylhydrazine and pyruvic acid under acidic conditions (HCl, ethanol, reflux, 12 h). Cyclization yields 4-methoxyindole, which is subsequently oxidized at position 2 using Jones reagent (CrO₃/H₂SO₄) to introduce the carboxylic acid group.
Key Data:
Alternative Routes
Recent patents describe palladium-catalyzed cross-coupling to install the methoxy group post-indole formation, though this method is less cost-effective for large-scale production.
Activation and Coupling of 4-Methoxy-1H-indole-2-carboxylic Acid
Carboxylic Acid Activation
The indole-2-carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous dimethylformamide (DMF) at 0°C. Activation converts the acid into a reactive intermediate for amide bond formation.
Coupling with Beta-Alanine
Beta-alanine is coupled to the activated indole derivative in the presence of N-methylmorpholine (NMM) as a base. The reaction proceeds at room temperature for 6–8 h, yielding N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanine .
Optimization Note:
Esterification and Final Product Isolation
Ethyl Ester Formation
The terminal carboxyl group of the piperazine intermediate is esterified with ethanol using thionyl chloride (SOCl₂) as a catalyst. The reaction is conducted under reflux (78°C, 4 h), yielding the final product.
Yield and Purity:
Crystallization
The crude product is recrystallized from hot ethyl acetate to afford white crystals (mp 142–144°C).
Comparative Analysis of Synthetic Routes
Method A: Sequential Coupling (VulcanChem)
Method B: Convergent Approach (Patent JP6804524B2)
Parallel synthesis of indole-beta-alanine and piperazine-1-carboxylate, followed by coupling.
Advantages: Faster (total time 24 h vs. 48 h for Method A).
Disadvantages: Requires strict stoichiometric control to avoid dimerization.
Challenges and Mitigation Strategies
Indole Reactivity
The unprotected N-H of indole can lead to side reactions during coupling. Mitigation: Use of mild bases (e.g., NMM instead of triethylamine) and low temperatures.
Piperazine Solubility
Piperazine derivatives exhibit poor solubility in non-polar solvents. Mitigation: Employ polar aprotic solvents (DMF, DMSO) with sonication.
Ester Hydrolysis
The ethyl ester is prone to hydrolysis under acidic/basic conditions. Mitigation: Store the final product at 4°C in anhydrous environments.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole moiety is particularly valuable for constructing biologically active compounds.
Biology
In biological research, ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate the function of various enzymes and receptors.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperazine derivatives with modifications in the indole substituents, linker groups, or piperazine substitutions. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Ethyl 4-{N-[(4-Methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate and Analogs
Key Structural and Functional Differences
Indole Substitution Patterns: The target compound’s 4-methoxyindole-2-carbonyl group contrasts with 2-methylindol-3-yl () and 1H-indol-6-ylamino (). The 4-methoxy group may enhance metabolic stability compared to unsubstituted indoles . p-MPPI/p-MPPF () lack an indole but feature 2-methoxyphenyl and halogenated benzamido groups, which optimize 5-HT₁ₐ receptor antagonism .
Piperazine Modifications :
- The ethyl carboxylate at the piperazine 1-position is a common feature in analogs (e.g., ). However, substitutions like 4-methylbenzyl () or dimethylsulfamoyl () alter hydrophobicity and electronic profiles.
Biological Activity: Indole-piperazine hybrids in demonstrated antiviral activity against coronavirus 3CL protease, suggesting the target compound could be optimized for similar applications. p-MPPI/p-MPPF () showed nanomolar affinity for 5-HT₁ₐ receptors, highlighting the impact of halogen substituents on potency .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely employs reductive amination (as in ) or peptide coupling (as in ), with yields dependent on steric hindrance from the indole group .
- Therapeutic Potential: Structural analogs indicate possible applications in: Antiviral therapy: Similar indole-piperazine derivatives inhibit viral proteases . Neuropharmacology: Piperazine-aryl hybrids (e.g., ) modulate serotonin receptors, suggesting CNS activity .
- SAR Insights :
Biological Activity
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1010933-03-5
- Molecular Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 345.39 g/mol
The compound features a piperazine moiety, which is known for its diverse biological activities, including neuropharmacological effects and interactions with various receptors.
Pharmacological Effects
-
Neuropharmacological Activity :
- Piperazine derivatives have shown promise in modulating neurotransmitter systems. The compound may interact with serotonin receptors, potentially influencing mood and anxiety disorders.
- Studies indicate that similar piperazine derivatives exhibit acetylcholinesterase inhibition, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .
-
Antitumor Activity :
- The indole structure in the compound is associated with anticancer properties. Research has shown that compounds containing indole moieties can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
-
Anti-inflammatory Properties :
- Indole derivatives are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
The biological mechanisms underlying the activity of this compound can be summarized as follows:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activity.
- Enzyme Inhibition : Similar piperazine compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial in cognitive disorders.
Study on Acetylcholinesterase Inhibition
A study evaluated a series of piperazine derivatives for their ability to inhibit human acetylcholinesterase. Among these compounds, those structurally similar to this compound exhibited significant inhibition at low concentrations, suggesting a potential therapeutic role in Alzheimer's disease management .
Anticancer Activity Assessment
Research into indole-based compounds has demonstrated their efficacy against various cancer cell lines. For instance, a derivative with a similar structure was tested against breast cancer cells, showing a reduction in cell viability and induction of apoptosis through mitochondrial pathways . This indicates that this compound may also possess similar anticancer properties.
Data Table: Summary of Biological Activities
Q & A
How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves multi-step protocols with strict control of reaction conditions:
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for carbamoylation steps, maintaining temperatures between 0–25°C to minimize side reactions .
- Catalysts : Employ coupling agents like EDCI or HOBt for amide bond formation .
- Purification : Utilize column chromatography or recrystallization to isolate intermediates and final products. Continuous flow reactors may enhance reproducibility in scaled-up syntheses .
- Analytical Validation : Confirm purity at each step via HPLC (>95%) and TLC .
What advanced analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify backbone connectivity, including indole, piperazine, and beta-alanyl moieties. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (±2 ppm accuracy) and detects impurities .
- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement. Crystallize the compound in non-polar solvents (e.g., hexane/EtOAc) .
How can researchers address contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature) .
- Purity Verification : Re-test batches with discrepancies using LC-MS to rule out degradation products .
- Structural Analog Comparison : Compare activity with analogs (e.g., tert-butyl piperazine derivatives) to identify critical pharmacophores .
What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to serotonin receptors (5-HT) or kinases. Validate with co-crystallized ligand data .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess entropic contributions .
- QSAR Models : Train models on piperazine derivatives to predict ADMET properties (e.g., LogP, CNS permeability) .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Indole Modifications : Replace 4-methoxy with halogens (Cl, F) to assess electronic effects on receptor affinity .
- Beta-Alanyl Chain Variation : Introduce methyl groups to probe steric hindrance in enzyme active sites .
- Piperazine Substitution : Test Boc-protected or sulfonamide derivatives to modulate solubility and bioavailability .
What methodologies ensure stability under physiological conditions?
Answer:
- pH Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Analysis : Perform DSC/TGA to determine melting points and decomposition thresholds (>150°C typical for piperazines) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis spectroscopy indicates photodegradation .
How can the mechanism of action be elucidated using biochemical assays?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or kinases using fluorogenic substrates (e.g., ATPase-Glo) .
- Receptor Binding : Radiolabel the compound (³H/¹⁴C) and perform saturation binding with membrane fractions from target tissues .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to track sublocalization in HeLa cells .
How are stereochemical challenges addressed during synthesis?
Answer:
- Chiral Chromatography : Resolve enantiomers using Chiralpak columns (e.g., AD-H) with hexane/IPA eluents .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective piperazine ring formation .
- Circular Dichroism (CD) : Confirm absolute configuration of crystallized intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
